Methyl 2-(aminooxy)-2-(methoxymethyl)-4,4-dimethylpentanoate

Description

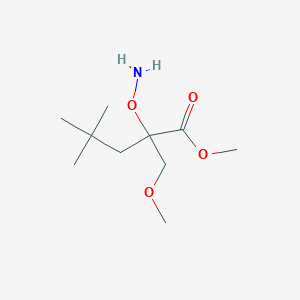

Methyl 2-(aminooxy)-2-(methoxymethyl)-4,4-dimethylpentanoate is a branched ester featuring a unique combination of functional groups: an aminooxy (NH₂O-) moiety, a methoxymethyl (-CH₂OCH₃) substituent, and a 4,4-dimethylpentanoate backbone. This structure confers distinct physicochemical and biological properties, making it a compound of interest in medicinal chemistry, particularly in antiviral and prodrug research.

Properties

Molecular Formula |

C10H21NO4 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

methyl 2-aminooxy-2-(methoxymethyl)-4,4-dimethylpentanoate |

InChI |

InChI=1S/C10H21NO4/c1-9(2,3)6-10(15-11,7-13-4)8(12)14-5/h6-7,11H2,1-5H3 |

InChI Key |

KMAFBBQWHKEQGH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(COC)(C(=O)OC)ON |

Origin of Product |

United States |

Biological Activity

Methyl 2-(aminooxy)-2-(methoxymethyl)-4,4-dimethylpentanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanism of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₉N₃O₃

- Molecular Weight : 229.28 g/mol

- CAS Number : 300811-93-2

The compound features an aminooxy group that is known to interact with carbonyl compounds, suggesting potential applications in drug design and development.

The biological activity of this compound can be attributed to its ability to form covalent bonds with electrophilic centers in target biomolecules. This property is particularly relevant in the context of enzyme inhibition and modulation of metabolic pathways.

Antimicrobial Activity

Recent studies have indicated that similar compounds exhibit significant antimicrobial properties. For example, derivatives with aminooxy functionalities have shown inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Research into related compounds has demonstrated cytotoxic effects on cancer cell lines. This compound may exhibit similar activities by inducing apoptosis or inhibiting cell proliferation through modulation of signaling pathways associated with cancer progression.

Neuroprotective Effects

Compounds with aminooxy groups have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The ability to scavenge reactive oxygen species (ROS) and modulate nitric oxide (NO) levels is crucial for protecting neuronal cells from oxidative stress.

Case Studies and Research Findings

-

Antibacterial Efficacy :

A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating moderate antibacterial activity.Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 32 -

Cytotoxicity Assay :

In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) showed that the compound induced cell death at concentrations above 50 µg/mL after 24 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting a potential mechanism involving apoptosis. -

Neuroprotective Study :

A model using SH-SY5Y neuroblastoma cells treated with hydrogen peroxide demonstrated that this compound significantly reduced cell death by approximately 40% compared to untreated controls, highlighting its potential as a neuroprotective agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Antiviral Research (MPI Series)

The MPI series (MPI20b, MPI21b, MPI22b) shares the methyl 4,4-dimethylpentanoate core but differs in the substituents at the 2-position. Key comparisons include:

MPI20b : (S)-methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-2-cyclopropylacetamido)-4,4-dimethylpentanoate

- Key Substituents : Cyclopropylacetamido group linked to a benzyloxycarbonyl (Cbz) protecting group.

- Synthesis: Prepared via coupling methyl (S)-2-amino-4,4-dimethylpentanoate hydrochloride with (S)-2-(((benzyloxy)carbonyl)amino)-2-cyclopropylacetic acid (79% yield) .

- NMR Profile : Distinct δ 199.3 (carbonyl) and δ 77.3 (cyclopropyl carbon) in ¹³C NMR .

- Biological Relevance : Demonstrated antiviral potency, likely due to the cyclopropyl group enhancing target binding .

MPI21b : (S)-methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-2,3-dimethylbutanamido)-4,4-dimethylpentanoate

- Key Substituents : 2,3-Dimethylbutanamido group with Cbz protection.

- Synthesis : Similar to MPI20b (78% yield) .

- NMR Profile: Notable δ 200.59 (carbonyl) and δ 17.44 (methyl branches) .

- Physicochemical Impact : Increased steric hindrance from dimethylbutanamido may reduce solubility compared to MPI20b .

MPI22b : (S)-methyl 2-(2-(((benzyloxy)carbonyl)amino)-2-methylpropanamido)-4,4-dimethylpentanoate

- Key Substituents : 2-Methylpropanamido (Aib-OH derivative) with Cbz protection.

- Synthesis : 79% yield via analogous coupling .

- NMR Profile : δ 173.83 (ester carbonyl) and δ 30.65 (quaternary carbon) .

- Biological Activity : Methyl branching may improve membrane permeability, enhancing cellular uptake .

Comparison with Target Compound :

- Aminooxy vs.

- Methoxymethyl vs. Cbz Protection : The methoxymethyl group offers simpler deprotection compared to Cbz, streamlining synthesis.

Ethyl 2-(hydroxymethyl)-4,4-dimethylpentanoate (CAS 1786215-49-3)

- Structure : Ethyl ester with hydroxymethyl (-CH₂OH) at the 2-position.

- Key Differences :

- Applications: Used in polymer and surfactant synthesis, highlighting how minor structural changes redirect utility from medicinal to industrial chemistry .

General Ester Derivatives ()

lists esters like 2,2-dimethylpentanoate and 3,3-dimethylpentanoate, which lack aminooxy or methoxymethyl groups. These compounds emphasize:

- Branching Effects : Dimethyl branches lower melting points and increase volatility compared to linear esters.

- Reactivity: Simpler esters hydrolyze faster under acidic/basic conditions, whereas the target compound’s aminooxy group may introduce alternative degradation pathways .

Comparative Data Table

Key Research Findings and Implications

- Antiviral Potency : MPI analogs with bulky substituents (e.g., cyclopropyl in MPI20b) show enhanced target binding, suggesting the target compound’s methoxymethyl group could balance steric effects and reactivity .

- Metabolic Stability: The aminooxy group may resist enzymatic cleavage better than MPI’s amide bonds, extending half-life in vivo .

- Synthetic Flexibility : The target compound’s structure allows for modular modifications (e.g., oxime conjugation), offering advantages in prodrug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.